

An In-depth Technical Guide to 6-Fluoro-5-nitro-1H-indazole

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Compound of Interest

Compound Name: 6-Fluoro-5-nitro-1H-indazole

Cat. No.: B1440301

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Fluoro-5-nitro-1H-indazole**, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a thorough spectroscopic characterization. Furthermore, it explores the current understanding of its biological activities and potential applications in drug discovery, with a focus on oncology and infectious diseases. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists working with or considering the use of this compound in their research and development endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring, are a cornerstone of modern medicinal chemistry.^[1] The indazole nucleus is considered a bioisostere of indole and is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.^[2] The versatility of the indazole ring system, with its ability to participate in a variety of chemical transformations and interactions with

biological targets, has led to its incorporation into drugs with anti-inflammatory, anticancer, antimicrobial, and neurological activities.[\[3\]](#)[\[4\]](#)

The introduction of specific substituents onto the indazole core allows for the fine-tuning of its pharmacological properties. The subject of this guide, **6-Fluoro-5-nitro-1H-indazole**, features two key substituents: a fluorine atom at the 6-position and a nitro group at the 5-position. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and serve as a handle for further chemical modifications. [\[5\]](#) This unique combination of substituents makes **6-Fluoro-5-nitro-1H-indazole** a highly promising building block for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Chemical Identity

Property	Value
IUPAC Name	6-Fluoro-5-nitro-1H-indazole
CAS Number	633327-51-2
Molecular Formula	C ₇ H ₄ FN ₃ O ₂
Molecular Weight	181.12 g/mol
Appearance	Yellow solid

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of **6-Fluoro-5-nitro-1H-indazole**.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts for **6-Fluoro-5-nitro-1H-indazole** in DMSO-d₆ are as follows:

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH	~13.7	broad singlet	-
H4	~8.78	doublet	$J(\text{H-F}) \approx 7.4$
H3	~8.34	singlet	-
H7	~7.68	doublet	$J(\text{H-F}) \approx 11.8$

Rationale for Assignments: The broad singlet at approximately 13.7 ppm is characteristic of the acidic N-H proton of the indazole ring. The proton at C4 (H4) is deshielded due to the adjacent electron-withdrawing nitro group and shows coupling to the fluorine atom at C6. The proton at C3 (H3) appears as a singlet as it has no adjacent protons. The proton at C7 (H7) is also coupled to the fluorine at C6, resulting in a doublet.

2.2.2. ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for **6-Fluoro-5-nitro-1H-indazole** is not readily available in the public domain, the expected ^{13}C NMR chemical shifts can be predicted based on data from structurally similar nitro- and fluoro-substituted indazoles.^{[6][7][8]} The electron-withdrawing effects of the nitro and fluoro groups will significantly influence the chemical shifts of the carbon atoms in the benzene ring.

Carbon	Predicted Chemical Shift (δ , ppm)
C3	~135-140
C3a	~115-120
C4	~120-125
C5	~140-145 (bearing NO_2)
C6	~155-160 (bearing F)
C7	~110-115
C7a	~145-150

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For **6-Fluoro-5-nitro-1H-indazole**, the following characteristic absorption bands are expected:

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	N-H stretching
1550-1500 and 1350-1300	Asymmetric and symmetric NO ₂ stretching
1620-1580	C=C aromatic stretching
1250-1000	C-F stretching

The IR spectrum of the closely related 6-nitro-1H-indazole shows characteristic peaks for N-O stretching of the nitro group.[9][10]

2.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For **6-Fluoro-5-nitro-1H-indazole**, the expected molecular ion peak [M-H]⁻ in negative ion mode electrospray ionization (ESI) would be at m/z 180.

Synthesis and Mechanistic Considerations

The primary synthetic route to **6-Fluoro-5-nitro-1H-indazole** is through the electrophilic nitration of 6-fluoro-1H-indazole.

Experimental Protocol: Nitration of 6-Fluoro-1H-indazole

Materials:

- 6-Fluoro-1H-indazole
- Concentrated Sulfuric Acid (H₂SO₄)
- Potassium Nitrate (KNO₃)

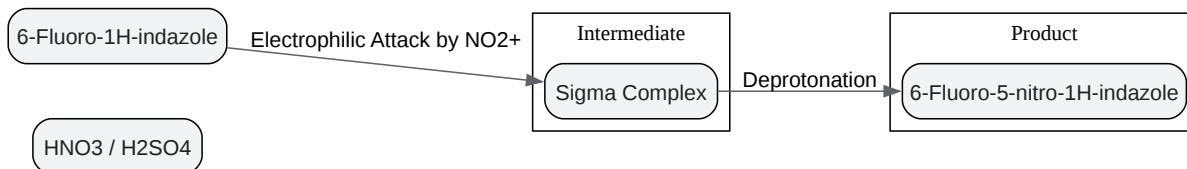
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Dichloromethane
- Methanol

Procedure:

- To a stirred solution of 6-fluoro-1H-indazole in concentrated sulfuric acid, cooled to 0 °C, add potassium nitrate portion-wise.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford **6-Fluoro-5-nitro-1H-indazole** as a yellow solid.

Mechanistic Pathway and Regioselectivity

The nitration of 6-fluoro-1H-indazole is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of both the fused pyrazole ring and the fluorine substituent.

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Caption: Synthesis of **6-Fluoro-5-nitro-1H-indazole** via electrophilic nitration.

The pyrazole portion of the indazole ring is generally considered to be electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the lone pair of electrons on the N1 nitrogen can participate in resonance, directing electrophiles to the C4 and C6 positions. The fluorine atom at the C6 position is an ortho-, para-directing group due to its ability to donate electron density through resonance, but it is also deactivating due to its strong inductive effect.

In the case of 6-fluoro-1H-indazole, the nitration occurs preferentially at the C5 position. This outcome is a result of the complex interplay of electronic and steric effects. The C7 position is sterically hindered by the fused pyrazole ring. The directing effect of the fluorine at C6 to its ortho-position (C5) appears to be the dominant factor in determining the regioselectivity of the nitration.[11][12]

Applications in Drug Discovery and Medicinal Chemistry

The **6-fluoro-5-nitro-1H-indazole** scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Nitroaromatic compounds, including nitroindazoles, have been investigated for their antiproliferative activities.[3][13] The electron-withdrawing nature of the nitro group can contribute to interactions with biological targets and can also be a site for bioreductive

activation in hypoxic tumor environments. The fluorine atom can enhance the binding affinity and pharmacokinetic properties of the molecule.

Derivatives of 6-nitro-1H-indazole have shown potent antiproliferative activity against various cancer cell lines. For instance, certain benzo[g]indazole derivatives containing a 6-nitro group have exhibited low micromolar IC₅₀ values against lung carcinoma cells.[14]

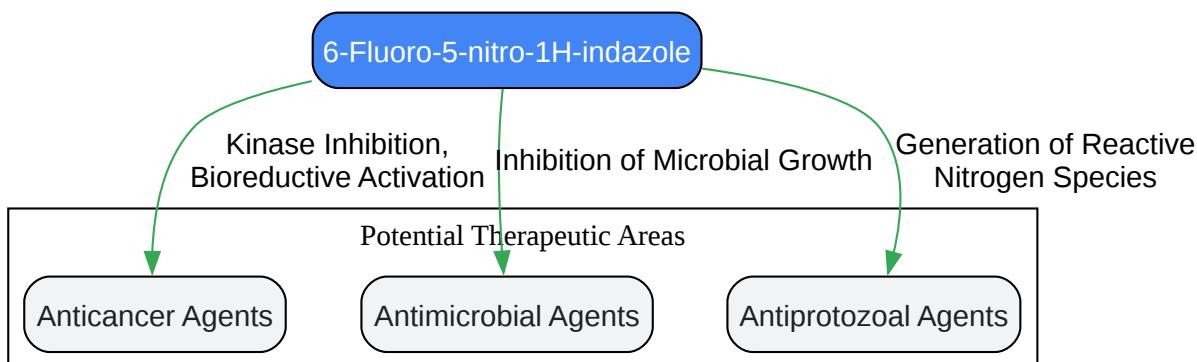
Structure-Activity Relationship (SAR) Insights:

- **Nitro Group:** The presence and position of the nitro group are often crucial for anticancer activity. It can act as a hydrogen bond acceptor and its reduction can lead to cytotoxic species.
- **Fluorine Substitution:** Fluorine substitution on the benzene ring of bioactive molecules has been shown to modulate their anticancer activity. The position of the fluorine atom can significantly impact the inhibitory potency against specific kinases.[5]

Antimicrobial and Antiprotozoal Activity

Nitro-heterocyclic compounds have a long history of use as antimicrobial and antiprotozoal agents.[15] The mechanism of action often involves the enzymatic reduction of the nitro group within the pathogen to generate reactive nitrogen species that are toxic to the cell.

Derivatives of 6-nitro-1H-indazole have been synthesized and evaluated for their activity against various pathogens. For example, 3-chloro-6-nitro-1H-indazole derivatives have demonstrated promising antileishmanial activity.[1] The unique electronic properties conferred by the 6-fluoro and 5-nitro substitution pattern make this scaffold an attractive candidate for the development of new anti-infective agents.



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Caption: Potential therapeutic applications of **6-Fluoro-5-nitro-1H-indazole**.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **6-Fluoro-5-nitro-1H-indazole**.

5.1. Hazard Identification

Refer to the Safety Data Sheet (SDS) for detailed hazard information. In general, compounds of this class should be handled with care, assuming they may be harmful if swallowed, in contact with skin, or if inhaled.

5.2. Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: Wear a laboratory coat.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood.

5.3. First Aid Measures

- If Inhaled: Move to fresh air.
- In Case of Skin Contact: Wash off with soap and plenty of water.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
- If Swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

5.4. Storage and Disposal

- Storage: Store in a tightly closed container in a dry and well-ventilated place.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Fluoro-5-nitro-1H-indazole is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. Its unique substitution pattern provides a platform for the synthesis of diverse libraries of compounds for screening against various biological targets. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications. As research in medicinal chemistry continues to evolve, the utility of well-characterized and strategically functionalized scaffolds like **6-Fluoro-5-nitro-1H-indazole** will undoubtedly play a crucial role in the discovery of next-generation drugs.

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